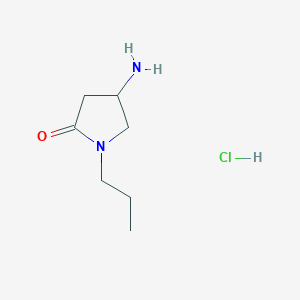
4-Amino-1-propyl-2-pyrrolidinone hydrochloride
Descripción general
Descripción
4-Amino-1-propyl-2-pyrrolidinone hydrochloride is a chemical compound with the CAS Number: 1255717-37-3 . It has a molecular weight of 178.66 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Amino-1-propyl-2-pyrrolidinone hydrochloride is 1S/C7H14N2O.ClH/c1-2-3-9-5-6 (8)4-7 (9)10;/h6H,2-5,8H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Amino-1-propyl-2-pyrrolidinone hydrochloride is a solid . It has a molecular weight of 178.66 . The compound’s InChI code is 1S/C7H14N2O.ClH/c1-2-3-9-5-6 (8)4-7 (9)10;/h6H,2-5,8H2,1H3;1H .Aplicaciones Científicas De Investigación
Synthesis and Stability
- A study by Capon et al. (2020) focuses on an improved synthesis method for 4-aminobutanenitrile, a precursor for neurological therapeutics, through Co(II) catalyzed reduction. The hydrochloride salt form, related to 4-Amino-1-propyl-2-pyrrolidinone hydrochloride, shows enhanced stability at room temperature, making it preferable for storage and further applications in medicinal chemistry Capon, Avery, Purdey, & Abell, 2020.
Enzyme Inactivation
- Ding and Silverman (1992) synthesized 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides as part of a new class of monoamine oxidase B inactivators. These compounds represent potential therapeutic agents for diseases where enzyme inactivation is beneficial Ding & Silverman, 1992.
Corrosion Inhibition
- Xu et al. (2015) explored the corrosion inhibition properties of a pyridine derivative, indicating the potential of similar compounds like 4-Amino-1-propyl-2-pyrrolidinone hydrochloride in protecting metals against corrosion in acidic environments. This research highlights its application in material science and engineering Xu, Ji, Zhang, Jin, Yang, & Chen, 2015.
Synthetic Applications
- Gouault et al. (2009) and Hosseini et al. (2006) both detail the synthesis of pyrrolin-4-ones from amino acids via a gold-catalyzed approach and the production of dipeptide analogues, respectively. These works illustrate the compound's versatility as an intermediate for producing a wide range of biologically active molecules Gouault, Le Roch, Cornée, David, & Uriac, 2009; Hosseini, Kringelum, Murray, & Tønder, 2006.
Therapeutic Potential
- The compound's relevance extends into therapeutic domains, as indicated by Zulfiqar et al. (2021), who demonstrated the anti-inflammatory and anticancer potential of 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, a related compound. This suggests that derivatives of 4-Amino-1-propyl-2-pyrrolidinone hydrochloride could have significant biomedical applications Zulfiqar, Haroon, Baig, Tariq, Ahmad, Tahir, & Akhtar, 2021.
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-1-propylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-3-9-5-6(8)4-7(9)10;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXMFEKULNPIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-propyl-2-pyrrolidinone hydrochloride | |
CAS RN |
1255717-37-3 | |
| Record name | 2-Pyrrolidinone, 4-amino-1-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-1-propylpyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)
![(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine](/img/structure/B1523461.png)
![1-Azaspiro[4.5]decan-4-ol](/img/structure/B1523463.png)



![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)
